N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide

Drug-likeness Lipophilicity Lead optimization

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1170501-59-3, PubChem CID is a heterocyclic compound belonging to the pyrazole–1,3,4-oxadiazole hybrid class. It features a 1,5-dimethylpyrazole ring directly linked to a 1,3,4-oxadiazole core, with an N-butanamide (butyramide) side chain.

Molecular Formula C11H15N5O2
Molecular Weight 249.274
CAS No. 1170501-59-3
Cat. No. B2451889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide
CAS1170501-59-3
Molecular FormulaC11H15N5O2
Molecular Weight249.274
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C
InChIInChI=1S/C11H15N5O2/c1-4-5-9(17)12-11-14-13-10(18-11)8-6-7(2)16(3)15-8/h6H,4-5H2,1-3H3,(H,12,14,17)
InChIKeyKHGPSOPEJYQRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1170501-59-3): Procurement-Relevant Structural and Physicochemical Profile


N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1170501-59-3, PubChem CID 42109190) is a heterocyclic compound belonging to the pyrazole–1,3,4-oxadiazole hybrid class [1]. It features a 1,5-dimethylpyrazole ring directly linked to a 1,3,4-oxadiazole core, with an N-butanamide (butyramide) side chain. This scaffold is recognized in medicinal chemistry for its potential as a privileged structure in kinase inhibition, antiproliferative, and anti-inflammatory programs [2]. The compound serves as a versatile synthetic intermediate and a combinatorial chemistry building block for lead optimization campaigns.

Why Generic Substitution of N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide Is Not Advisable: Structural Nuances That Dictate Function


Substituting N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide with closely related analogs—such as its pivalamide congener, the 1,3-dimethylpyrazole regioisomer, or the 2-thiol derivative—can introduce significant changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that are known to alter target binding, solubility, and metabolic stability within this scaffold class [1]. The 1,5-dimethyl substitution pattern on the pyrazole ring determines the electronic distribution and steric environment around the oxadiazole core, while the linear butyramide side chain provides a distinct logP window (XLogP3-AA = 0.5) compared to the bulkier, more lipophilic pivalamide (XLogP3-AA = 1.1) [2]. These physicochemical differences translate into divergent ADME and pharmacological profiles, making indiscriminate substitution scientifically unsound.

Product-Specific Quantitative Differentiation Evidence for N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide


Lipophilicity Advantage Over the Pivalamide Analog: Optimized logP for Lead-Like Space

The target compound N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide exhibits a calculated XLogP3-AA of 0.5 [1]. In contrast, the closely related pivalamide analog (CAS 1171412-47-7, PubChem CID 42109187), which replaces the linear butyryl group with a branched 2,2-dimethylpropanoyl group, has an XLogP3-AA of 1.1 [2]. The 0.6 log unit difference places the butyramide within the optimal lipophilicity range (logP 0–3) for oral bioavailability and reduced promiscuity, whereas the pivalamide begins to encroach on higher lipophilicity associated with increased off-target binding and poorer solubility [3].

Drug-likeness Lipophilicity Lead optimization ADME prediction

Enhanced Conformational Flexibility Relative to Pivalamide: Implications for Binding Entropy

The butyramide target possesses 4 rotatable bonds compared to 3 for the pivalamide analog [1][2]. The additional rotatable bond in the butyramide arises from the linear propyl segment, which can sample a wider conformational space than the restricted tert-butyl group in pivalamide. While higher rigidity can sometimes improve binding affinity by reducing entropic penalty, in this scaffold class, published SAR on pyrazole–oxadiazole conjugates indicates that moderate flexibility at the amide terminus is beneficial for accommodating diverse protein binding pockets [3].

Conformational flexibility Binding entropy Molecular recognition Rotatable bonds

Regioisomeric Differentiation: 1,5-Dimethylpyrazole vs. 1,3-Dimethylpyrazole Attachment

The target compound bears the pyrazole-to-oxadiazole connection at the pyrazole 3-position with methyl groups at positions 1 and 5. Its direct regioisomer, N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 1172099-98-7, PubChem CID 25818840), attaches the oxadiazole at the pyrazole 5-position with methyl groups at positions 1 and 3 [1][2]. Despite having identical molecular formula (C₁₁H₁₅N₅O₂) and molecular weight (249.27 g/mol), the two isomers differ in the spatial orientation of the pyrazole methyl substituents relative to the oxadiazole ring. In the target (1,5-dimethyl), the pyrazole N-methyl group is distal to the oxadiazole linkage, whereas in the 1,3-isomer it is proximal, altering the electronic environment and steric profile at the point of heterocycle connection [3].

Regioisomerism Pyrazole substitution Electronic effects Binding orientation

Differentiated Hydrogen-Bonding and Reactivity Profile vs. 2-Thiol Analog

The butyramide target features an amide NH as its sole hydrogen-bond donor (HBD count = 1) and 5 hydrogen-bond acceptors (HBA = 5), including the oxadiazole nitrogens and the amide carbonyl [1]. In contrast, the 2-thiol analog 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 959582-66-2, PubChem CID 2747504) has 1 HBD (thiol SH) and only 4 HBA [2]. The thiol group introduces redox reactivity and metal-chelating potential absent in the butyramide, which can complicate biological assay interpretation through non-specific protein modification. The butyramide's amide bond also provides greater metabolic stability compared to the oxidation-prone free thiol [3].

Hydrogen bonding Thiol reactivity Chemical stability Amide vs. thiol

Class-Level Biological Activity: Pyrazole–1,3,4-Oxadiazole Scaffold as a Privileged Structure in Kinase and Tubulin Inhibition

Although direct biological data for CAS 1170501-59-3 are not yet available in peer-reviewed literature, the pyrazole–1,3,4-oxadiazole hybrid scaffold has been validated across multiple therapeutic targets. In a study of structurally related pyrazole–oxadiazole conjugates (without spacer between the heterocycles), compounds 11a, 11d, and 11f exhibited antiproliferative IC₅₀ values of 1.5–11.2 μM across human cancer cell lines and inhibited tubulin polymerization with IC₅₀ values of 1.3, 3.9, and 2.4 μM, respectively [1]. Additionally, pyrazole-based 1,3,4-oxadiazole derivatives demonstrated xanthine oxidase inhibitory activity with IC₅₀ values of 72.4–75.6 μM [2]. These data establish the scaffold's intrinsic bioactivity and support the butyramide derivative as a credible entry point for lead discovery programs.

Antiproliferative Tubulin polymerization Xanthine oxidase Kinase inhibition

Optimal Procurement-Rationalized Application Scenarios for N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide


Fragment-Based and HTS Library Design Requiring Lead-Like Physicochemical Parameters

With a calculated logP of 0.5, molecular weight of 249.27 Da, and 4 rotatable bonds, the compound occupies an attractive lead-like chemical space [1]. Procurement is justified for fragment-based drug discovery (FBDD) or high-throughput screening (HTS) library assembly where compounds with logP < 1 and MW < 250 are preferentially selected to maximize developability. The butyramide's favorable profile contrasts with the pivalamide analog (logP 1.1, MW 263.30) and supports its prioritization when screening collections are curated for oral drug-like properties.

Kinase Inhibitor and Tubulin Polymerization Inhibitor Lead Optimization

Class-level evidence demonstrates that pyrazole–1,3,4-oxadiazole hybrids directly engage tubulin (IC₅₀ 1.3–3.9 μM) and exhibit antiproliferative activity (IC₅₀ 1.5–11.2 μM) [2]. The butyramide variant, with its linear amide side chain and 1,5-dimethylpyrazole regiospecificity, provides a structurally defined starting point for medicinal chemistry optimization of anticancer agents. The amide linkage offers a metabolically stable attachment point for further SAR exploration compared to ester or thioether analogs.

Xanthine Oxidase Inhibitor Discovery for Gout and Hyperuricemia

Pyrazole-based 1,3,4-oxadiazole derivatives have demonstrated moderate xanthine oxidase (XO) inhibition (IC₅₀ = 72.4–75.6 μM for the most active compounds in the series) [3]. As a novel chemotype distinct from purine-based inhibitors like allopurinol, the butyramide scaffold offers an alternative structural template for developing next-generation XO inhibitors with potentially differentiated safety profiles. Procurement supports hit-to-lead campaigns targeting hyperuricemia and gout.

Synthetic Intermediate for Diversified Amide Library Synthesis

The butyramide functionality serves as a synthetic handle for further diversification. The N-butanamide group can be hydrolyzed to the corresponding amine for subsequent acylation, sulfonylation, or reductive amination, enabling rapid generation of compound libraries around the pyrazole–oxadiazole core [1]. This makes the compound a strategic procurement item for medicinal chemistry groups building focused libraries for multiple target classes, including kinases, GPCRs, and metabolic enzymes.

Quote Request

Request a Quote for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.